Enhanced In Vitro Potency: Direct Head-to-Head Comparison of Neuraminidase Inhibitory Activity Against Oseltamivir Carboxylate
In a standardized in vitro neuraminidase inhibition assay, Neuraminidase-IN-8 (Compound 6d) exhibited an IC50 of 0.027 µM. In the same study, the clinically relevant positive control, oseltamivir carboxylate (OSC), demonstrated an IC50 of 0.082 µM. This represents a 3.0-fold greater potency for Neuraminidase-IN-8 under identical experimental conditions [1].
| Evidence Dimension | Neuraminidase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 0.027 µM |
| Comparator Or Baseline | Oseltamivir carboxylate (OSC): 0.082 µM |
| Quantified Difference | 3.0-fold greater potency (lower IC50) |
| Conditions | In vitro neuraminidase inhibition assay |
Why This Matters
This direct, quantitative superiority over the active metabolite of the first-line influenza therapeutic oseltamivir validates Neuraminidase-IN-8 as a high-potency reference compound for enzymatic screening and structure-activity relationship (SAR) studies.
- [1] Yu W, Cheng LP, Pang W, Guo LL. Design, synthesis and biological evaluation of novel 1, 3, 4-oxadiazole derivatives as potent neuraminidase inhibitors. Bioorg Med Chem. 2022 Mar 1;57:116647. View Source
